molecular formula C7H2ClF5O B3101890 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene CAS No. 1404193-53-8

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene

Cat. No.: B3101890
CAS No.: 1404193-53-8
M. Wt: 232.53 g/mol
InChI Key: AQLNJWDEEBQMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene is an aromatic compound characterized by the presence of chloro, difluoromethoxy, and trifluoro substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene typically involves the introduction of chloro and difluoromethoxy groups onto a trifluorobenzene ring. One common method involves the reaction of 1,3,5-trifluorobenzene with chlorodifluoromethane in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Chloro(difluoro)methoxy]-benzene
  • 1,3,5-Trifluoro-2-methoxy-benzene
  • 2-[Chloro(difluoro)methoxy]-4-nitrobenzene

Uniqueness

2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene is unique due to the combination of chloro, difluoromethoxy, and trifluoro substituents on the benzene ring. This unique structure imparts specific chemical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,3,5-trifluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5O/c8-7(12,13)14-6-4(10)1-3(9)2-5(6)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLNJWDEEBQMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)OC(F)(F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene
Reactant of Route 2
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene
Reactant of Route 3
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene
Reactant of Route 4
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene
Reactant of Route 5
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene
Reactant of Route 6
Reactant of Route 6
2-[Chloro(difluoro)methoxy]-1,3,5-trifluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.